molecular formula C10H11FO3 B13611558 Methyl (r)-3-(3-fluorophenyl)-3-hydroxypropanoate

Methyl (r)-3-(3-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13611558
M. Wt: 198.19 g/mol
InChI Key: ICWIPGWKGBLGEU-SECBINFHSA-N
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Description

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(3-fluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Methyl ®-3-(3-fluorophenyl)-3-oxopropanoate.

    Reduction: Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester and hydroxy functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The fluorophenyl group can interact with aromatic receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-3-(3-chlorophenyl)-3-hydroxypropanoate
  • Methyl ®-3-(3-bromophenyl)-3-hydroxypropanoate
  • Methyl ®-3-(3-methylphenyl)-3-hydroxypropanoate

Uniqueness

Methyl ®-3-(3-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (3R)-3-(3-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1

InChI Key

ICWIPGWKGBLGEU-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)F)O

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)O

Origin of Product

United States

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